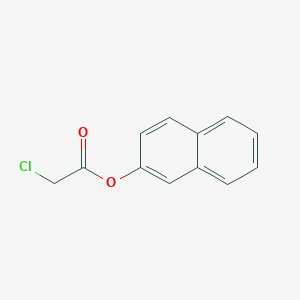

Naphthalen-2-yl chloroacetate

CAS No.: 26177-06-0

Cat. No.: VC16103524

Molecular Formula: C12H9ClO2

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26177-06-0 |

|---|---|

| Molecular Formula | C12H9ClO2 |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | naphthalen-2-yl 2-chloroacetate |

| Standard InChI | InChI=1S/C12H9ClO2/c13-8-12(14)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 |

| Standard InChI Key | DQHZHTWQJQJIKE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC(=O)CCl |

Introduction

Structural and Molecular Characteristics

Naphthalen-2-yl chloroacetate belongs to the class of aromatic esters, with the molecular formula . The compound features a naphthalene backbone fused to a chloroacetate group at the second position, as illustrated in its structural formula:

The naphthalene ring provides aromatic stability, while the chloroacetate moiety introduces electrophilic reactivity at the α-carbon adjacent to the chlorine atom. This configuration enables participation in nucleophilic substitution and hydrolysis reactions, making it a versatile synthon .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 220.65 g/mol | |

| CAS Number | 35245-26-2 | |

| Boiling Point | Not explicitly reported | |

| Hazard Classification | Non-hazardous (EU regulations) |

Synthesis Methods

Laboratory-Scale Synthesis

The primary synthesis route involves the reaction of 2-naphthol with chloroacetyl chloride in the presence of a base such as pyridine:

Pyridine neutralizes the generated HCl, driving the reaction to completion. The process typically yields high-purity product after purification via recrystallization or column chromatography.

Industrial Production

A patented method for related chloroacetate esters involves a two-step process:

-

Alkaline Dehydration: 2-Naphthol is treated with an aqueous alkali solution (e.g., NaOH) to form a naphthoxide intermediate .

-

Esterification: Methyl chloroacetate is added under reflux conditions, followed by catalytic hydrolysis to yield the final product . This method achieves yields up to 95% under optimized pressure (0.2–0.8 MPa) and temperature (120–200°C) .

Table 2: Comparison of Synthesis Methods

| Parameter | Laboratory-Scale | Industrial |

|---|---|---|

| Reagents | Chloroacetyl chloride, pyridine | Methyl chloroacetate, NaOH |

| Temperature | Room temperature | 120–200°C |

| Pressure | Ambient | 0.2–0.8 MPa |

| Yield | Moderate (~70%) | High (up to 95%) |

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The chlorine atom in Naphthalen-2-yl chloroacetate is highly susceptible to nucleophilic attack. For example, reaction with amines produces substituted acetamides:

This reactivity is exploited in pharmaceutical synthesis to introduce amine functionalities .

Hydrolysis

Under acidic or basic conditions, hydrolysis yields naphthoxyacetic acid:

Industrial hydrolysis employs high-pressure reactors to accelerate reaction rates .

Applications in Scientific Research

Pharmaceutical Intermediate

Naphthalen-2-yl chloroacetate is a precursor to bioactive molecules. For instance, it participates in synthesizing artemisinin derivatives, critical antimalarial agents . The chloroacetate group facilitates coupling with artemisinin’s lactone ring, enhancing drug stability .

Agrochemical Development

The compound’s electrophilic nature enables its use in pesticide synthesis. Derivatives exhibit herbicidal and fungicidal activities by inhibiting enzyme pathways in target organisms .

Materials Science

In polymer chemistry, it acts as a crosslinking agent for epoxy resins, improving thermal stability and mechanical strength.

Comparative Analysis with Analogues

Naphthalen-1-yl Chloroacetate

The 1-naphthyl isomer exhibits lower reactivity due to steric hindrance around the chloroacetate group, limiting its utility in nucleophilic substitutions.

Substituted Chloroacetates

Methyl and ethyl chloroacetates are more volatile but less stable under acidic conditions compared to the naphthyl derivative .

Future Research Directions

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

-

Biomedical Applications: Exploring antitumor and antimicrobial activities of novel derivatives.

-

Mechanistic Studies: Elucidating reaction pathways via computational modeling to optimize yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume